molecular formula C10H11ClN2O3 B14845158 Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate

Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate

Cat. No.: B14845158
M. Wt: 242.66 g/mol
InChI Key: MTHVIZIJFLOWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of an acetylamino group at the 6th position, a chloromethyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Acetylation: Acetylation of the amino group to form the acetylamino derivative.

    Chloromethylation: Introduction of the chloromethyl group.

    Esterification: Formation of the carboxylate ester group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of derivatives with different substituents at the 4th position.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    Methyl 6-(aminomethyl)pyridine-2-carboxylate: Similar structure but with an aminomethyl group instead of a chloromethyl group.

Uniqueness

Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate is unique due to the presence of both an acetylamino group and a chloromethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

methyl 6-acetamido-4-(chloromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H11ClN2O3/c1-6(14)12-9-4-7(5-11)3-8(13-9)10(15)16-2/h3-4H,5H2,1-2H3,(H,12,13,14)

InChI Key

MTHVIZIJFLOWFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C(=O)OC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.